![molecular formula C10H18N2O3S B2406230 N-[(1-Methylsulfonylpiperidin-2-yl)methyl]prop-2-enamide CAS No. 2305396-34-1](/img/structure/B2406230.png)
N-[(1-Methylsulfonylpiperidin-2-yl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-Methylsulfonylpiperidin-2-yl)methyl]prop-2-enamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of N-[(1-Methylsulfonylpiperidin-2-yl)methyl]prop-2-enamide is not fully understood. However, it has been reported to act on various targets, including the GABA-A receptor, voltage-gated sodium channels, and the N-methyl-D-aspartate (NMDA) receptor. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
N-[(1-Methylsulfonylpiperidin-2-yl)methyl]prop-2-enamide has been reported to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been reported to have anticonvulsant effects in animal models of epilepsy. In addition, it has been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[(1-Methylsulfonylpiperidin-2-yl)methyl]prop-2-enamide in lab experiments is its ability to selectively target specific receptors and enzymes. This allows for a more targeted approach in studying the effects of the compound. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in lab experiments.
Future Directions
There are several future directions for the study of N-[(1-Methylsulfonylpiperidin-2-yl)methyl]prop-2-enamide. One direction is to further investigate its potential therapeutic applications in neurodegenerative diseases and cancer therapy. Another direction is to study its effects on other targets, such as ion channels and receptors involved in pain and inflammation. In addition, it may be useful to investigate the potential side effects of this compound and develop strategies to mitigate them.
Conclusion:
N-[(1-Methylsulfonylpiperidin-2-yl)methyl]prop-2-enamide is a promising compound that has shown potential therapeutic applications in various scientific research studies. Its ability to selectively target specific receptors and enzymes makes it a valuable tool for studying the effects of the compound. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Synthesis Methods
The synthesis of N-[(1-Methylsulfonylpiperidin-2-yl)methyl]prop-2-enamide involves the reaction of 2-piperidinone with methylsulfonyl chloride, followed by the reaction of the resulting product with propargyl bromide. The final product is obtained after purification through column chromatography. This method has been reported in various scientific publications and has been used to obtain pure N-[(1-Methylsulfonylpiperidin-2-yl)methyl]prop-2-enamide for further research.
Scientific Research Applications
N-[(1-Methylsulfonylpiperidin-2-yl)methyl]prop-2-enamide has been studied for its potential therapeutic applications in various scientific research studies. It has been reported to have anti-inflammatory, analgesic, and anticonvulsant effects. In addition, it has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The compound has also been studied for its potential use in cancer therapy due to its ability to inhibit cancer cell growth.
properties
IUPAC Name |
N-[(1-methylsulfonylpiperidin-2-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3S/c1-3-10(13)11-8-9-6-4-5-7-12(9)16(2,14)15/h3,9H,1,4-8H2,2H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMDXNROMPUROG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1CNC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Methylsulfonylpiperidin-2-yl)methyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2406147.png)
![4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2406148.png)

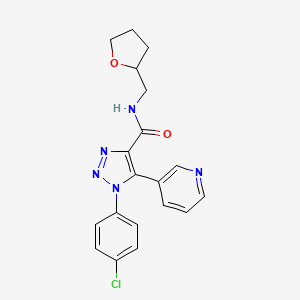
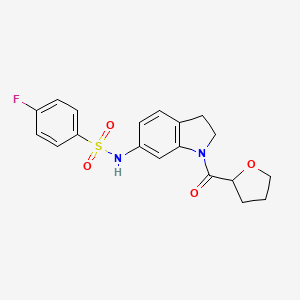


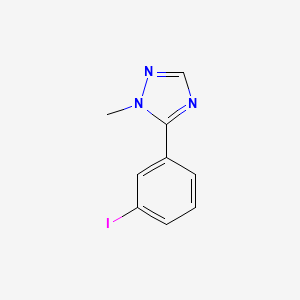
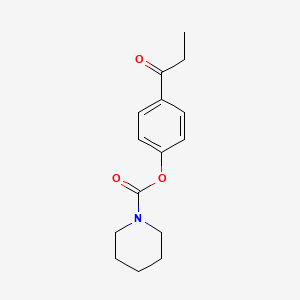
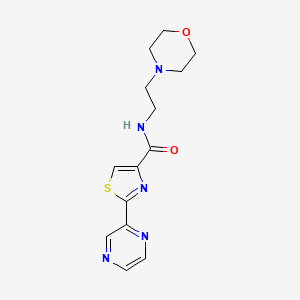

![7-Fluoro-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2406164.png)
![{(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid](/img/structure/B2406168.png)
![(2S,3S,4S,5R,6R)-6-[[(2R,3S,4S,6Ar,6bS,8aS,12aS,14bR)-4-formyl-2-hydroxy-4,6a,6b,14b-tetramethyl-11-methylidene-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2406169.png)